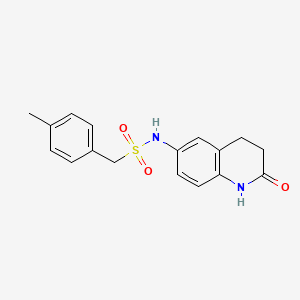

1-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

1-(4-Methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, commonly known as Quinabactin, is a synthetic dihydroquinolinone sulfonamide compound first identified as a potent agonist of abscisic acid (ABA) receptors in plants . Its structure comprises a methanesulfonamide group bridging a 4-methylphenyl ring and a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. Key features include:

- Molecular formula: C₂₀H₂₄N₂O₃S .

- Core pharmacophore: The tetrahydroquinolinone scaffold enables interaction with ABA receptors (e.g., PYL2), while the sulfonamide group enhances binding affinity .

- Biological significance: Quinabactin mimics ABA’s role in drought tolerance by activating ABA receptors at concentrations as low as 1 µM, inhibiting seed germination and regulating stomatal closure .

Properties

IUPAC Name |

1-(4-methylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12-2-4-13(5-3-12)11-23(21,22)19-15-7-8-16-14(10-15)6-9-17(20)18-16/h2-5,7-8,10,19H,6,9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOQYQLSSCKVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylamine and 2-oxo-3,4-dihydroquinoline.

Sulfonamide Formation: The key step involves the formation of the sulfonamide linkage. This is usually achieved by reacting the amine group of 4-methylphenylamine with a sulfonyl chloride derivative.

Cyclization: The quinoline moiety is introduced through a cyclization reaction, which may involve heating and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that derivatives of tetrahydroquinoline exhibited significant cytotoxic effects against breast and lung cancer cells, suggesting that the structural features of this compound may enhance its therapeutic efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that sulfonamides can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In particular, compounds similar to 1-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide have demonstrated the ability to reduce inflammation in animal models of arthritis .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial activity of this compound against various pathogens. Studies have demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial properties. The mechanism often involves inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Antimicrobial | Broad-spectrum antibacterial effect |

Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Tetrahydroquinoline core | Enhances anticancer activity |

| Methanesulfonamide group | Contributes to anti-inflammatory properties |

| Para-methylphenyl substitution | Increases lipophilicity and cellular uptake |

Case Study 1: Anticancer Efficacy

In a study published by the American Chemical Society, derivatives of the compound were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications to the tetrahydroquinoline structure significantly improved cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 5 µM, showcasing its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms revealed that this compound could inhibit NF-kB signaling pathways in macrophages. This inhibition resulted in decreased production of TNF-alpha and IL-6, key mediators in inflammatory responses. The study utilized an animal model of rheumatoid arthritis to demonstrate significant reductions in joint swelling and pain upon treatment with the compound .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Comparative Analysis

Substituent Effects on Receptor Binding

- N1 Substituents: Quinabactin’s propyl group at N1 optimizes hydrophobic interactions with ABA receptors (e.g., PYL2), enhancing agonist activity . Dimethylaminoethyl (compound 26, ) introduces polar groups, likely redirecting biological activity away from ABA pathways.

Aromatic Ring Modifications :

Physicochemical and Crystallographic Properties

- Quinabactin’s 4-methylphenyl group likely promotes similar intermolecular interactions.

- Solubility: The sulfonamide group in Quinabactin improves aqueous solubility compared to non-sulfonamide dihydroquinolinones (e.g., compound 24 ).

Biological Activity

1-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It features a tetrahydroquinoline moiety and a methanesulfonamide group, which are known to influence its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with sulfonamide groups have shown effectiveness against various bacterial strains. In vitro studies demonstrated that such compounds can inhibit the growth of pathogenic bacteria by interfering with folate synthesis pathways.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of related tetrahydroquinoline derivatives. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptosis-related proteins. In particular, studies have noted that these compounds can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase and other key enzymes involved in metabolic pathways. The inhibition mechanism often involves binding to the active site of the enzyme, thus preventing substrate access.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets:

- Enzyme Interaction : The compound binds to enzymes critical for cellular metabolism.

- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways.

- Cell Cycle Regulation : By affecting key regulatory proteins, it can alter cell cycle dynamics leading to growth arrest or apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Antibacterial Activity | A study demonstrated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 5 to 20 µg/mL. |

| Anticancer Efficacy | Research on similar compounds showed a reduction in viability of breast cancer cells by over 60% at concentrations of 10 µM after 48 hours. |

| Enzyme Inhibition | The compound was found to inhibit carbonic anhydrase activity with an IC50 value of 15 µM, indicating a strong interaction with the enzyme's active site. |

Q & A

Advanced Research Question

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .

- Dose-Response Curves : Test a wide concentration range (0.1–100 µM) to identify EC₅₀ values and rule out off-target effects .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare results from independent labs .

What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

Advanced Research Question

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .

- Bioavailability Testing : Conduct pharmacokinetic profiling in rodent models with LC-MS/MS quantification of plasma concentrations .

What analytical techniques are essential for characterizing purity and stability under various conditions?

Basic Research Question

- Stability Studies :

- Purity Metrics : Use Karl Fischer titration for water content (<0.5%) and ICP-MS for heavy metal residues .

How to conduct structure-activity relationship (SAR) studies to identify key functional groups?

Advanced Research Question

- Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) and test bioactivity .

- Key Functional Groups :

- The sulfonamide group is critical for target binding (e.g., enzyme inhibition via H-bonding) .

- The 2-oxo-tetrahydroquinoline moiety enhances solubility and membrane permeability .

- Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity .

What initial biological screening assays are recommended for this compound?

Basic Research Question

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

What computational methods predict interaction mechanisms with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding poses with COX-2 or HDACs (PDB IDs: 5KIR, 4LXZ) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and validate with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.